1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno-pyrrole core with dimethoxyphenyl and methyl substituents
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-21-17(13-10-11(24-2)8-9-14(13)25-3)16-18(22)12-6-4-5-7-15(12)26-19(16)20(21)23/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMPNRWVYODBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its anticancer properties . Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have shown promising results against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| Study 2 | HeLa (cervical cancer) | 12.0 | Cell cycle arrest at G1 phase |
| Study 3 | A549 (lung cancer) | 8.0 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound exhibits potential antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways makes it a candidate for further exploration in antibiotic development.
Neuroprotective Effects
Research has indicated that certain derivatives of chromeno-pyrrole can cross the blood-brain barrier and exhibit neuroprotective effects . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have explored the applications of this compound:
- Case Study 1 : A study investigated the effects of the compound on MCF-7 breast cancer cells and found significant apoptotic activity at concentrations as low as 10 µM.
- Case Study 2 : In vivo studies using xenograft models demonstrated that administration of the compound at doses of 20 mg/kg resulted in substantial tumor reduction without significant toxicity.
- Case Study 3 : The compound was tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 5 to 15 µg/mL.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of heterocyclic compounds and has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.36 g/mol. It features a chromeno-pyrrole core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N1O5 |
| Molecular Weight | 365.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZXCXJXCAMNLWOB-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems . The antioxidant activity is critical in preventing cellular damage that can lead to various diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Studies demonstrate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress pathways and cell signaling processes .
Case Studies
- Antioxidant Study : In a controlled experiment evaluating the antioxidant capacity of various compounds, this compound demonstrated a significant reduction in malondialdehyde (MDA) levels in vitro when tested against oxidative stress induced by hydrogen peroxide in cultured cells.
- Anticancer Research : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations greater than 10 µM.
- Antimicrobial Testing : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively, indicating strong antimicrobial potential.
Q & A
Q. What synthetic strategies are effective for preparing 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This one-pot method allows combinatorial library generation with high purity (>95% by HPLC) and yields ranging from 43–86% . Key steps include:
- Substituent compatibility : Electron-donating (e.g., methoxy) or withdrawing (e.g., halogens) groups on aldehydes are tolerated, though reaction times vary (15 min–2 h) based on electronic effects .
- Solvent optimization : Dioxane or ethanol is preferred for crystallization, avoiding chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
Spectroscopic and analytical techniques are critical:
- NMR : Proton and carbon-13 NMR identify substituent-specific shifts (e.g., δ 7.63 ppm for aromatic protons, δ 173.2 ppm for carbonyl groups) .
- IR spectroscopy : Characteristic peaks for C=O (1709–1711 cm⁻¹) and hydroxyl groups (3371 cm⁻¹) confirm functional groups .
- Elemental analysis : Validates molecular formula (e.g., C, H, N percentages within ±0.1% of theoretical values) .
Q. What preliminary biological activities are associated with its chromeno-pyrrole scaffold?
While direct data on this specific derivative is limited, structurally analogous dihydrochromeno-pyrrole-diones exhibit:
- Kinase modulation : Pyrrole and chromene moieties interact with ATP-binding pockets in kinases, suggesting potential anticancer applications .
- Thermal stability : DSC/TGA analyses of related compounds show decomposition temperatures >200°C, supporting viability for in vitro assays .
Advanced Research Questions
Q. How do substituent electronic effects influence reaction optimization?
Substituents on aryl aldehydes dictate reaction kinetics :
- Electron-donating groups (e.g., -OCH₃) require prolonged heating (up to 2 h) to overcome reduced electrophilicity .
- Electron-withdrawing groups (e.g., -Cl) accelerate cyclization (15–20 min) by enhancing aldehyde reactivity .
Methodological tip : Monitor reaction progress via TLC and adjust heating times dynamically to balance yield and purity .
Q. How can researchers resolve contradictions in yield data across similar derivatives?
Variable yields (43–86%) arise from steric and electronic interplay :
- Steric hindrance : Bulky substituents (e.g., benzyl) reduce yields (<50%) by impeding cyclization .
- Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of hydrophilic derivatives, enhancing crystallization efficiency .
Recommendation : Use statistical design (e.g., DoE) to map substituent effects and identify optimal conditions for new analogs .
Q. What post-synthetic modifications enable functional diversification?
Ring-opening strategies with hydrazine hydrate convert the chromeno-pyrrole core into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones:
Q. How is thermal stability assessed for formulation or storage purposes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
